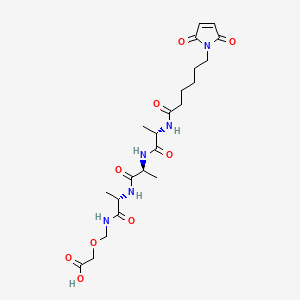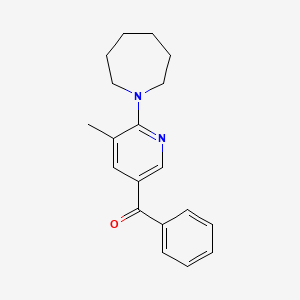
(6-(Azepan-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-(Azepan-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone: is a chemical compound with the molecular formula C18H20N2O and a molecular weight of 280.4 g/mol . This compound features a pyridine ring substituted with an azepane group and a phenyl group, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Azepan-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone typically involves the reaction of benzoyl chloride with azepane under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it is used to study the interactions of azepane-containing compounds with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of (6-(Azepan-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can interact with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: (6-(Azepan-1-yl)-5-methylpyridin-3-yl)(phenyl)methanone is unique due to the presence of both an azepane ring and a pyridine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C19H22N2O |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
[6-(azepan-1-yl)-5-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C19H22N2O/c1-15-13-17(18(22)16-9-5-4-6-10-16)14-20-19(15)21-11-7-2-3-8-12-21/h4-6,9-10,13-14H,2-3,7-8,11-12H2,1H3 |
InChI-Schlüssel |
ADODVKYIIVKAHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1N2CCCCCC2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


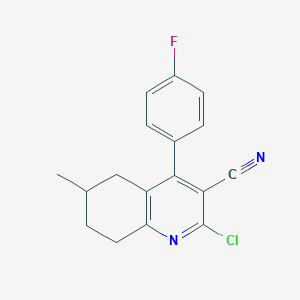

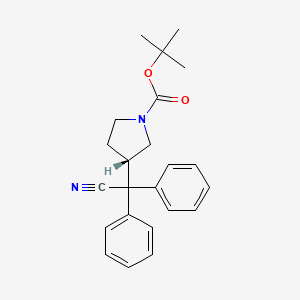
![5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834138.png)
![7-Bromo-2-methylpyrimido[5,4-b]quinolin-4-ol](/img/structure/B11834139.png)
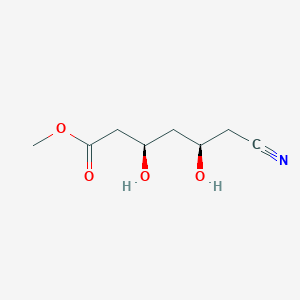
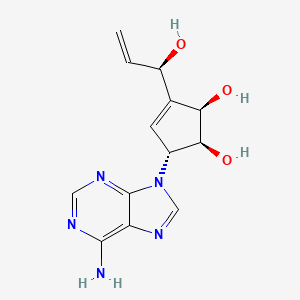
![1-(5H-Indeno[1,2-b]pyridin-5-yl)-2,5-dimethylpiperidin-4-one](/img/structure/B11834155.png)

![tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B11834172.png)
![4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B11834175.png)


